Apt-cgmp

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

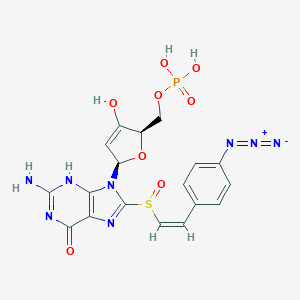

Apt-cGMP, also known as cyclic guanosine monophosphate aptamer, is a type of RNA molecule that has a high affinity for cGMP. It is a versatile tool for studying the biochemical and physiological effects of cGMP in various biological systems. Apt-cGMP has been used in scientific research to investigate the mechanism of action of cGMP and its role in different physiological processes.

Wirkmechanismus

Apt-cGMP binds to cGMP with high specificity and affinity, thereby inhibiting its biological activity. This binding prevents cGMP from interacting with its target proteins and modulating their activity. The mechanism of action of apt-cGMP is similar to that of other RNA aptamers, which act as inhibitors of specific biological processes.

Biochemische Und Physiologische Effekte

Apt-cGMP has been shown to have a variety of biochemical and physiological effects in different biological systems. It has been shown to inhibit the activity of cGMP-dependent protein kinase, which is involved in the regulation of smooth muscle contraction and platelet aggregation. Apt-cGMP has also been shown to inhibit the activity of cGMP-regulated ion channels, which are involved in the regulation of membrane potential and ion transport.

Vorteile Und Einschränkungen Für Laborexperimente

The use of apt-cGMP in scientific research has several advantages. It allows for the specific inhibition of cGMP activity without affecting other signaling pathways. It is also a cost-effective and easy-to-use tool for studying the role of cGMP in different biological systems. However, there are some limitations to the use of apt-cGMP in lab experiments. It may have off-target effects on other RNA molecules, and its stability may be affected by environmental factors such as pH and temperature.

Zukünftige Richtungen

There are several future directions for the use of apt-cGMP in scientific research. One area of interest is the development of apt-cGMP-based therapies for the treatment of diseases such as hypertension and heart failure. Another area of interest is the use of apt-cGMP in the development of biosensors for the detection of cGMP in biological samples. Additionally, the use of apt-cGMP in the study of cGMP signaling pathways in different biological systems is an area of ongoing research.

Conclusion:

Apt-cGMP is a versatile tool for studying the role of cGMP in different biological systems. It has been used in scientific research to investigate the mechanism of action of cGMP and its role in various physiological processes. Apt-cGMP has several advantages as a tool for studying cGMP signaling pathways, but it also has some limitations. The ongoing research in this area is expected to lead to new insights into the role of cGMP in health and disease.

Synthesemethoden

Apt-cGMP is synthesized using a process called systematic evolution of ligands by exponential enrichment (SELEX). This method involves the selection of RNA molecules that have a high affinity for cGMP from a large pool of random RNA sequences. The selected RNA molecules are then amplified and subjected to multiple rounds of selection and amplification until a highly specific and stable aptamer is obtained.

Wissenschaftliche Forschungsanwendungen

Apt-cGMP has been widely used in scientific research to study the role of cGMP in different biological systems. It has been used to investigate the mechanism of action of cGMP in the regulation of smooth muscle contraction, platelet aggregation, and vasodilation. Apt-cGMP has also been used to study the role of cGMP in the regulation of ion channels, gene expression, and cell signaling pathways.

Eigenschaften

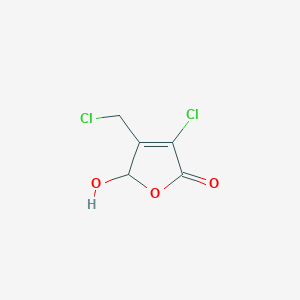

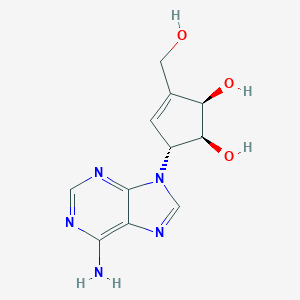

CAS-Nummer |

149478-71-7 |

|---|---|

Produktname |

Apt-cgmp |

Molekularformel |

C18H17N8O8PS |

Molekulargewicht |

536.4 g/mol |

IUPAC-Name |

[(2R,5R)-5-[2-amino-8-[(Z)-2-(4-azidophenyl)ethenyl]sulfinyl-6-oxo-1H-purin-9-yl]-3-hydroxy-2,5-dihydrofuran-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C18H17N8O8PS/c19-17-22-15-14(16(28)23-17)21-18(36(32)6-5-9-1-3-10(4-2-9)24-25-20)26(15)13-7-11(27)12(34-13)8-33-35(29,30)31/h1-7,12-13,27H,8H2,(H2,29,30,31)(H3,19,22,23,28)/b6-5-/t12-,13-,36?/m1/s1 |

InChI-Schlüssel |

NJGWWFGARBGAMJ-BOBKOGBWSA-N |

Isomerische SMILES |

C1=CC(=CC=C1/C=C\S(=O)C2=NC3=C(N2[C@H]4C=C([C@H](O4)COP(=O)(O)O)O)NC(=NC3=O)N)N=[N+]=[N-] |

SMILES |

C1=CC(=CC=C1C=CS(=O)C2=NC3=C(N2C4C=C(C(O4)COP(=O)(O)O)O)N=C(NC3=O)N)N=[N+]=[N-] |

Kanonische SMILES |

C1=CC(=CC=C1C=CS(=O)C2=NC3=C(N2C4C=C(C(O4)COP(=O)(O)O)O)NC(=NC3=O)N)N=[N+]=[N-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-dihydroxy-8-methoxy-3-methyl-2,4-dihydro-1H-benzo[a]anthracene-7,12-dione](/img/structure/B135216.png)